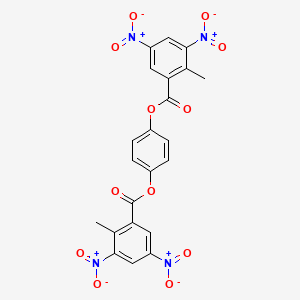
Benzene-1,4-diyl bis(2-methyl-3,5-dinitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-METHYL-3,5-DINITROBENZOYL)OXY]PHENYL 2-METHYL-3,5-DINITROBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-METHYL-3,5-DINITROBENZOYL)OXY]PHENYL 2-METHYL-3,5-DINITROBENZOATE typically involves the esterification of 2-methyl-3,5-dinitrobenzoic acid with 4-hydroxyphenyl 2-methyl-3,5-dinitrobenzoate. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-METHYL-3,5-DINITROBENZOYL)OXY]PHENYL 2-METHYL-3,5-DINITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Concentrated nitric acid for nitration, and halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
4-[(2-METHYL-3,5-DINITROBENZOYL)OXY]PHENYL 2-METHYL-3,5-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 4-[(2-METHYL-3,5-DINITROBENZOYL)OXY]PHENYL 2-METHYL-3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dinitrobenzoate: Shares the dinitrobenzoate moiety but lacks the phenyl ester linkage.
3,5-Dinitrobenzoic acid: Similar nitro group substitutions but differs in the functional groups attached to the aromatic ring.
4-Methyl-3,5-dinitrobenzoic acid: Similar structure with an additional methyl group on the aromatic ring.
Uniqueness
4-[(2-METHYL-3,5-DINITROBENZOYL)OXY]PHENYL 2-METHYL-3,5-DINITROBENZOATE is unique due to its dual ester linkage, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C22H14N4O12 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
[4-(2-methyl-3,5-dinitrobenzoyl)oxyphenyl] 2-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H14N4O12/c1-11-17(7-13(23(29)30)9-19(11)25(33)34)21(27)37-15-3-5-16(6-4-15)38-22(28)18-8-14(24(31)32)10-20(12(18)2)26(35)36/h3-10H,1-2H3 |
InChI Key |
MTELFLMLAWYJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)OC(=O)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















